

4-Chloroisoquinoline CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloroisoquinoline

Cat. No.: B075444

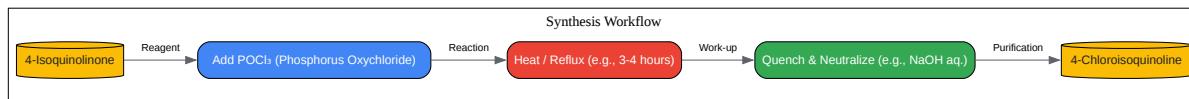
[Get Quote](#)

An In-Depth Technical Guide to **4-Chloroisoquinoline**: Synthesis, Reactivity, and Applications

Authored by: Gemini, Senior Application Scientist Introduction

4-Chloroisoquinoline is a pivotal heterocyclic aromatic compound, distinguished by an isoquinoline framework with a chlorine substituent at the fourth position. This seemingly simple molecule is a cornerstone in the fields of medicinal chemistry, drug development, and materials science. Its significance stems from the strategic placement of the chlorine atom, which serves as a versatile chemical handle. The electron-withdrawing nature of the ring nitrogen activates the C4 position, rendering the chlorine an excellent leaving group for both nucleophilic aromatic substitution and a reactive site for palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the facile introduction of a diverse array of substituents, making **4-chloroisoquinoline** an invaluable scaffold for constructing complex molecular architectures and exploring structure-activity relationships (SAR) in drug discovery programs. This guide provides an in-depth exploration of its synthesis, core reactivity, and applications for researchers and scientists.

Physicochemical and Structural Data


A clear understanding of a compound's fundamental properties is essential for its effective use in research and development. The key physicochemical data for **4-Chloroisoquinoline** are summarized below.

Property	Value	Reference(s)
CAS Number	1532-91-8	[1] [2]
Molecular Formula	C ₉ H ₆ CIN	[1]
Molecular Weight	163.60 g/mol	[1] [2]
Appearance	Colorless to pale yellow crystalline solid	[1] [3]
Melting Point	27.5-29.5 °C	
Boiling Point	130-132 °C (at 9 Torr)	
Density	1.225 g/cm ³ (at 21 °C)	
Solubility	Soluble in organic solvents such as ethanol, benzene, and dimethylformamide.	[3]
SMILES	C1=CC=C2C(=C1)C=NC=C2C 	[1] [2]
InChI Key	LBEQEEIDWHKVAR- UHFFFAOYSA-N	[2]

Synthesis of 4-Chloroisoquinoline

The most prevalent and industrially scalable synthesis of **4-chloroisoquinoline** involves the chlorination of its corresponding keto-analogue, 4-isoquinolinone (also known as isoquinol-4-one). This transformation is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃), which effectively converts the hydroxyl group of the enol tautomer into a chloro group.

The causality behind this choice of reagent is twofold: POCl₃ is highly effective for the deoxygenative chlorination of heteroaromatic ketones and amides, and the reaction byproducts are volatile, simplifying purification. The mechanism proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4-Chloroisoquinoline**.

Representative Experimental Protocol: Chlorination of 4-Isoquinolinone

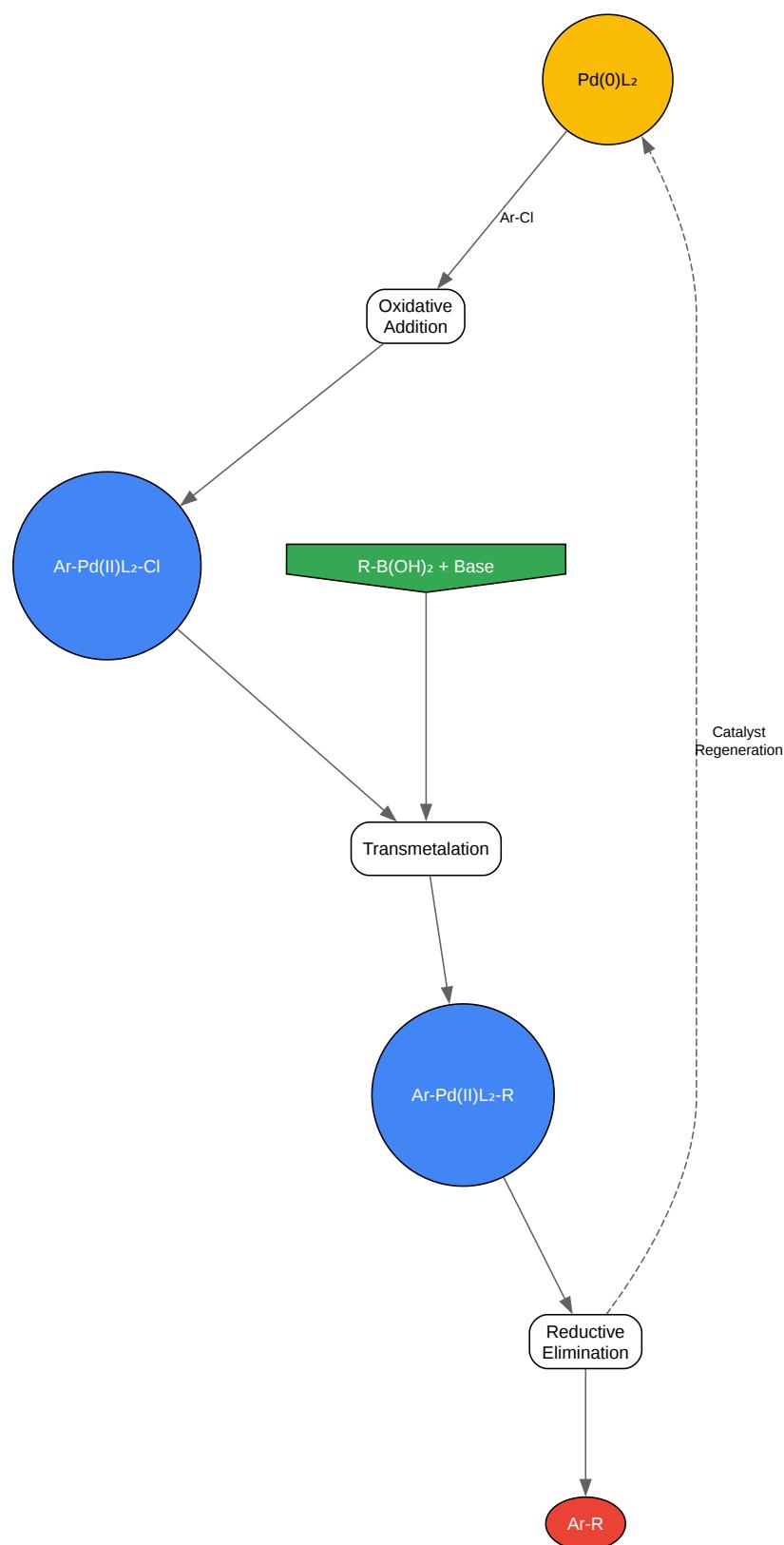
This protocol is based on well-established procedures for the chlorination of analogous heterocyclic ketones.^{[4][5]}

- Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-isoquinolinone (1 equivalent).
- Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask. The reaction is typically performed with POCl₃ serving as both the reagent and the solvent.
- Reaction: Heat the reaction mixture to reflux (approximately 107 °C) and maintain this temperature for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: After cooling the mixture to room temperature, slowly pour it onto crushed ice with vigorous stirring. This step quenches the excess POCl₃.
- Neutralization: Carefully neutralize the acidic aqueous solution with a base, such as 5N sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is basic (~8-9). This will precipitate the crude product.
- Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

- Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate ($MgSO_4$), and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure **4-chloroisoquinoline**.

Chemical Reactivity and Synthetic Utility

The synthetic power of **4-chloroisoquinoline** lies in the reactivity of its C-Cl bond, which is amenable to a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.


Palladium-Catalyzed Cross-Coupling Reactions

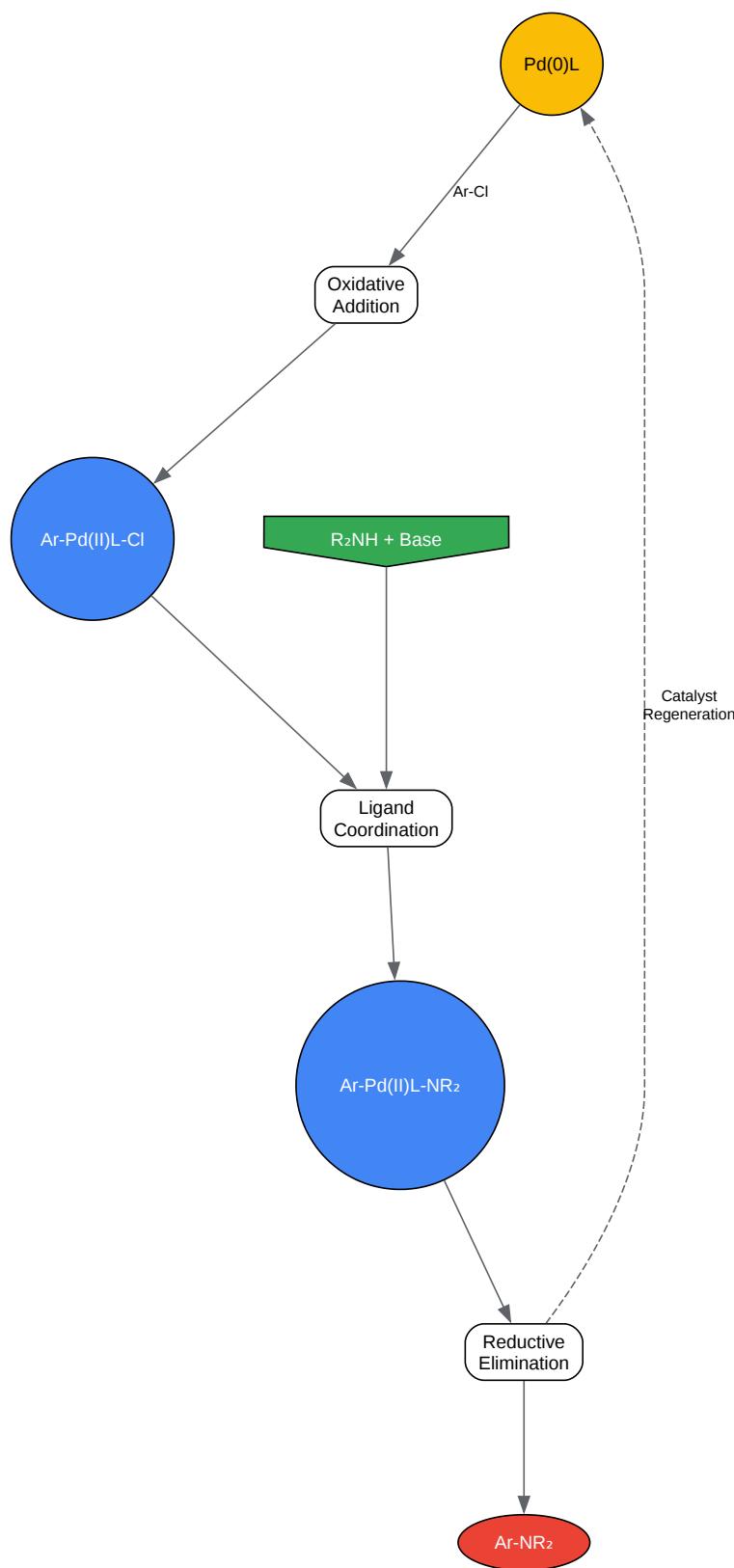
These reactions are the cornerstone of modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. **4-Chloroisoquinoline** is an excellent substrate for these transformations.

1. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron species (like a boronic acid) with an organic halide.^[6] For **4-chloroisoquinoline**, this reaction enables the introduction of various aryl, heteroaryl, or alkyl groups at the C4 position, which is critical for developing analogues in medicinal chemistry.^{[7][8][9]}

The choice of a palladium(0) catalyst, a suitable ligand, and a base is critical for success. The base activates the boronic acid, facilitating the transmetalation step, which is often rate-limiting.^{[6][10]}

[Click to download full resolution via product page](#)


Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

- Setup: To an oven-dried flask, add **4-chloroisooquinoline** (1 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a base such as potassium carbonate (K_2CO_3) or potassium phosphate (K_3PO_4) (2-3 equiv.), and the palladium catalyst (e.g., $Pd(PPh_3)_4$, 2-5 mol%).
- Solvent & Degassing: Add a solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
- Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
- Work-up & Purification: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over Na_2SO_4 , and concentrate. Purify the residue via column chromatography.

2. Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between an aryl halide and an amine.^{[11][12]} This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.^[13] Using **4-chloroisooquinoline**, a wide variety of primary and secondary amines can be coupled to generate a library of 4-aminoisoquinoline derivatives. The key to this reaction is the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) that facilitate both the oxidative addition and the final reductive elimination steps.^{[13][14]}

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Representative Experimental Protocol: Buchwald-Hartwig Amination

- Setup: In a glovebox or under an inert atmosphere, charge a vial with a palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., Cs_2CO_3 or NaOt-Bu , 1.5-2 equiv.).
- Reagents: Add **4-chloroisoquinoline** (1 equiv.) and the desired amine (1.1-1.3 equiv.).
- Solvent: Add an anhydrous aprotic solvent such as toluene or dioxane.
- Reaction: Seal the vial and heat to 90-110 °C for 6-24 hours until the starting material is consumed (monitored by TLC or LC-MS).
- Work-up & Purification: Cool the reaction, filter through a pad of celite to remove palladium residues, and concentrate the filtrate. Purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the isoquinoline ring system facilitates direct nucleophilic aromatic substitution (SNAr) at the C4 position.^[1] This pathway allows for the introduction of various heteroatom nucleophiles, such as amines, alkoxides, and thiolates, without the need for a metal catalyst, often under thermal conditions.^{[15][16][17]}

Representative Experimental Protocol: Amination via SNAr

- Setup: In a sealed tube or pressure vessel, combine **4-chloroisoquinoline** (1 equiv.) and the desired amine (2-5 equiv.). Using excess amine can also serve as the base.
- Solvent (Optional): A high-boiling polar aprotic solvent like DMSO or NMP can be used, but in many cases, the neat amine is sufficient.
- Reaction: Heat the mixture to 120-150 °C for 6-18 hours.
- Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layers to remove excess amine and purify by column chromatography or crystallization.

Applications in Drug Discovery and Development

4-Chloroisoquinoline is a privileged scaffold in medicinal chemistry. The ability to easily modify the C4 position allows for rapid generation of compound libraries to probe the binding pockets of biological targets. It is commonly employed in the synthesis of:

- Kinase Inhibitors: The isoquinoline core is a well-known hinge-binding motif for many protein kinases. Derivatives synthesized from **4-chloroisoquinoline** are explored as inhibitors for targets in oncology and inflammatory diseases.[18]
- Receptor Antagonists: By modifying the C4 position, chemists can tune the selectivity and potency of compounds targeting various G-protein coupled receptors (GPCRs) and other cell surface receptors.[18]
- Antimicrobial Agents: The isoquinoline scaffold is present in many natural alkaloids with antimicrobial properties. Synthetic derivatives are developed as potential new antibiotics or antiviral agents.[18]

Safety and Handling

4-Chloroisoquinoline is a chemical reagent that must be handled with appropriate safety precautions.

- Hazards: It is harmful if swallowed or inhaled and causes skin and serious eye irritation. It may also cause respiratory irritation and damage to organs through prolonged or repeated exposure.
- Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid direct contact and inhalation. Store in a tightly sealed container in a cool, dry place away from direct sunlight.[3]

Conclusion

4-Chloroisoquinoline is a highly versatile and valuable building block for chemical synthesis. Its well-defined reactivity, particularly in modern palladium-catalyzed cross-coupling reactions, provides a reliable and efficient platform for the synthesis of diverse and complex molecules.

For researchers in drug discovery, materials science, and organic synthesis, a thorough understanding of the properties and reaction protocols associated with **4-chloroisoquinoline** is essential for leveraging its full synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 1532-91-8: 4-Chloroisoquinoline | CymitQuimica [cymitquimica.com]
- 2. 4-Chloroisoquinoline | C9H6CIN | CID 640974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 1-Chloro-4-Methylisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. 4-Chloroisoquinoline [myskinrecipes.com]

- To cite this document: BenchChem. [4-Chloroisoquinoline CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b075444#4-chloroisoquinoline-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b075444#4-chloroisoquinoline-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com